2-Chloro-6-fluoro-3-methoxybenzyl bromide
Overview
Description
2-Chloro-6-fluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide typically involves the bromination of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid or phosphorus tribromide as the brominating agent under controlled conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol
Scientific Research Applications
2-Chloro-6-fluoro-3-methoxybenzyl bromide is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material science: As a precursor in the synthesis of functional materials with specific properties.
Biological studies: In the study of enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-methylbenzyl bromide
- 2-Chloro-4-methoxybenzyl bromide
- 2,6-Difluoro-3-methylbenzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 4-Chloro-3-fluorobenzyl bromide
Uniqueness
2-Chloro-6-fluoro-3-methoxybenzyl bromide is unique due to the presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxy) groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)5(4-9)8(7)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHHCSLGATAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397539 | |
Record name | 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-54-3 | |
Record name | 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluoro-3-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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